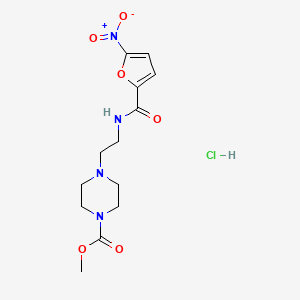
Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2031260-42-9 . It has a molecular weight of 239.1 and its IUPAC name is methyl 4-(aminomethyl)picolinate dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
Synthesis of Tetrahydropyridines : The compound serves as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines. This process exhibits complete regioselectivity and high yields, showcasing the compound's utility in synthesizing complex molecular structures (Zhu, Lan & Kwon, 2003).
Functionalized Isoxazoles Synthesis : The compound is used as a convenient scaffold for the synthesis of highly functionalized isoxazoles. This process involves a domino 1,3-dipolar cycloaddition and elimination, highlighting its role in the synthesis of novel heterocycles (Ruano, Fajardo & Martín, 2005).
Biological Properties and Applications
Inhibitory Activity : Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride derivatives exhibit inhibitory activity against enzymes like DPP-4. They have been optimized to achieve inhibitory activity in the nanomolar range, indicating their potential in therapeutic applications (Kaczanowska, Wiesmüller & Schaffner, 2010).
Ligand Synthesis for Metal Ions : Derivatives of the compound act as terdendate ligands for metal ions. This property is utilized in synthesizing 4-functionalized pyridine-based ligands with applications in coordination chemistry (Vermonden, Branowska, Marcelis & Sudhölter, 2003).
Advanced Material Synthesis
- Fluorescence Properties of Complexes : Novel pyridine-2,6-dicarboxylic acid derivatives synthesized from this compound show interesting fluorescence properties when coordinated with lanthanide ions like Tb(III) and Eu(III). The fluorescence intensities of these complexes are influenced by factors like pH and solvent dipole moments, suggesting their potential use in fluorescence-based applications (Rui, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)pyridine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZWDEKJYNLZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-42-9 |
Source


|
| Record name | methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)


![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)



![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2481317.png)
![2-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2481318.png)
![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)
